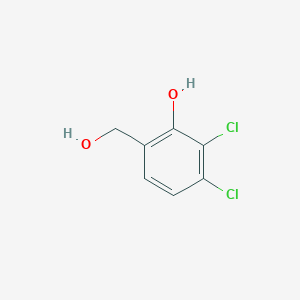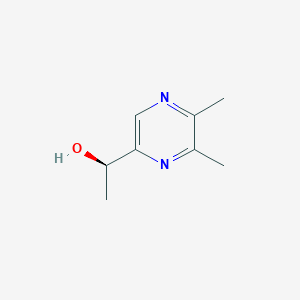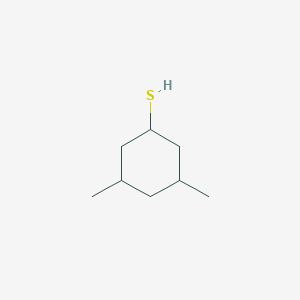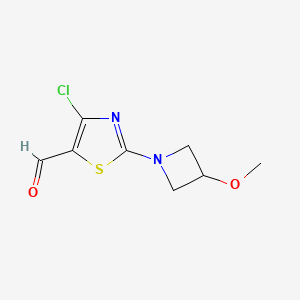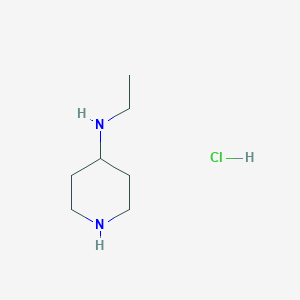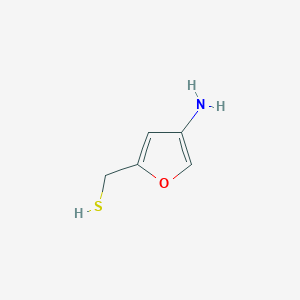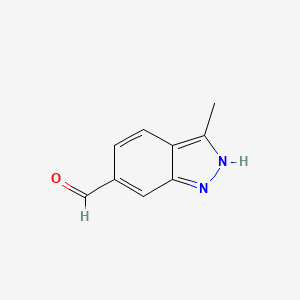
1-Amino-2-(4-(decyl(ethyl)amino)phenyl)-4-hydroxyanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-2-(4-(decyl(ethyl)amino)phenyl)-4-hydroxyanthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family Anthraquinones are known for their diverse biological activities and are widely used in various fields such as medicine, chemistry, and industry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-(4-(decyl(ethyl)amino)phenyl)-4-hydroxyanthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-hydroxyanthracene-9,10-dione with an appropriate amine, followed by further functionalization to introduce the decyl(ethyl)amino group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities.
化学反応の分析
Types of Reactions
1-Amino-2-(4-(decyl(ethyl)amino)phenyl)-4-hydroxyanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different hydroquinone forms.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can lead to a variety of functionalized derivatives.
科学的研究の応用
1-Amino-2-(4-(decyl(ethyl)amino)phenyl)-4-hydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and antioxidant properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial products.
作用機序
The mechanism of action of 1-Amino-2-(4-(decyl(ethyl)amino)phenyl)-4-hydroxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation, induction of apoptosis, or modulation of oxidative stress pathways.
類似化合物との比較
Similar Compounds
1-Amino-2-(4-(decyl(ethyl)amino)phenyl)-4-hydroxyanthracene-9,10-dione: shares similarities with other anthraquinone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the decyl(ethyl)amino group, which may confer distinct biological activities and chemical properties compared to other similar compounds.
特性
CAS番号 |
89119-28-8 |
|---|---|
分子式 |
C32H38N2O3 |
分子量 |
498.7 g/mol |
IUPAC名 |
1-amino-2-[4-[decyl(ethyl)amino]phenyl]-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C32H38N2O3/c1-3-5-6-7-8-9-10-13-20-34(4-2)23-18-16-22(17-19-23)26-21-27(35)28-29(30(26)33)32(37)25-15-12-11-14-24(25)31(28)36/h11-12,14-19,21,35H,3-10,13,20,33H2,1-2H3 |
InChIキー |
GSOBAOROVBWIEE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCN(CC)C1=CC=C(C=C1)C2=CC(=C3C(=C2N)C(=O)C4=CC=CC=C4C3=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Methoxy-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13146260.png)
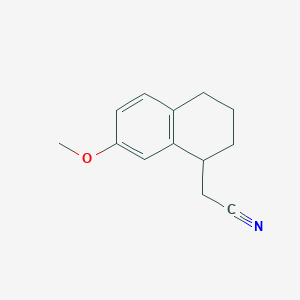
![7-Benzyl-4-(2-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13146268.png)
![tert-butyl N-[4-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-6-[[4-(4-methylpiperazine-1-carbonyl)phenyl]carbamoyl]pyridazin-3-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B13146269.png)
